Boc-L-cysteic acid

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Boc-L-cysteic acid is the essential building block for introducing non-hydrolyzable sulfonic acid groups into peptides using Boc/Bzl solid-phase peptide synthesis (SPPS). Its acid-labile Boc group aligns with TFA deprotection protocols, while the sulfonate side chain remains stable. This compound is critical for creating phosphatase-resistant phosphoserine mimics or enhancing aqueous solubility of aggregation-prone peptides. Do NOT substitute with Fmoc-L-cysteic acid, which is incompatible with Merrifield resin and HF cleavage workflows. Ensure synthetic success by procuring the correct Boc-protected derivative.

Molecular Formula C8H15NO7S
Molecular Weight 269.27 g/mol
CAS No. 277316-57-1
Cat. No. B1281514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-cysteic acid
CAS277316-57-1
Molecular FormulaC8H15NO7S
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O
InChIInChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1
InChIKeyOBDTYOCDTWYTGV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-cysteic Acid (CAS 277316-57-1): A Boc-Protected Sulfonic Amino Acid for Peptide Synthesis


Boc-L-cysteic acid (CAS 277316-57-1) is an N-α-tert-butoxycarbonyl (Boc)-protected derivative of L-cysteic acid, a non-proteinogenic amino acid bearing a fully oxidized sulfonic acid (-SO3H) side chain [1]. With a molecular weight of 269.27 g/mol and the formula C8H15NO7S, this compound serves as a protected building block for introducing sulfonic acid moieties into peptides via solid-phase or solution-phase synthesis . The Boc group provides acid-labile protection, orthogonal to base-labile protecting groups, enabling stepwise peptide assembly where the sulfonic acid side chain remains intact under standard coupling conditions [2].

Why Boc-L-cysteic Acid Cannot Be Directly Substituted by Unprotected Cysteic Acid or Fmoc-Cysteic Acid


Generic substitution of Boc-L-cysteic acid with either unprotected L-cysteic acid or the Fmoc-protected analog fails due to fundamental incompatibilities in synthetic strategy and side chain stability. Unprotected L-cysteic acid cannot be directly incorporated into standard peptide syntheses because its free α-amine would lead to uncontrolled polymerization and its sulfonic acid side chain could participate in undesired side reactions . Conversely, substituting the Boc analog with Fmoc-L-cysteic acid necessitates a complete shift from Boc/benzyl chemistry to Fmoc/tert-butyl chemistry, which alters the entire protection-deprotection scheme, the choice of resin, and the final cleavage conditions—often from harsh HF to milder TFA [1]. Furthermore, Boc-L-cysteic acid possesses a smaller molecular footprint (MW 269.27) compared to Fmoc-L-cysteic acid (MW 391.4), which can influence coupling efficiency and solubility in organic solvents .

Quantitative Differentiation Evidence for Boc-L-cysteic Acid: Comparative Data Against Analogs


Boc-L-cysteic Acid Enables Orthogonal Boc/Bzl Chemistry: Acid Lability vs. Fmoc's Base Lability

Boc-L-cysteic acid is specifically designed for Boc/benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS), where its N-terminal Boc group is cleaved under acidic conditions (e.g., 100% TFA, 5 min ×2) . This is in direct contrast to Fmoc-L-cysteic acid, which utilizes a base-labile Fmoc group (cleaved with 20–50% piperidine/DMF) and is incompatible with Boc/Bzl resins and protocols [1]. The choice between these two compounds dictates the entire synthetic route: Boc chemistry typically employs Merrifield resin and requires HF cleavage, whereas Fmoc chemistry uses Wang-type resins and TFA cleavage [1]. Users committed to Boc/Bzl SPPS or those working with base-sensitive sequences must select Boc-L-cysteic acid; Fmoc-L-cysteic acid cannot be substituted.

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Molecular Weight Advantage: Boc-L-cysteic Acid Offers a 31% Smaller Mass than Fmoc-L-cysteic Acid

Boc-L-cysteic acid possesses a molecular weight of 269.27 g/mol, which is 31% lower than that of its Fmoc-protected counterpart (Fmoc-L-cysteic acid, MW 391.4 g/mol) . This smaller steric bulk can translate to improved coupling kinetics and higher solubility in organic solvents, which is particularly beneficial in solution-phase peptide synthesis and in the synthesis of longer, more difficult sequences . While direct coupling efficiency data for cysteic acid derivatives are not published, the general principle is well-established: smaller protecting groups reduce steric hindrance and often lead to higher yields in peptide bond formation.

Peptide synthesis Coupling efficiency Molecular weight

Predicted pKa of Sulfonic Acid: Boc-L-cysteic Acid Side Chain is Fully Deprotonated at Physiological pH

The sulfonic acid side chain of Boc-L-cysteic acid has a predicted pKa of 1.13±0.50 . This indicates that the sulfonic acid group is >99% deprotonated (negatively charged) at physiological pH (7.4), imparting strong negative charge and high aqueous solubility to any peptide incorporating it. In contrast, the thiol group of standard cysteine (protected or unprotected) has a much higher pKa (~8–9) and is mostly protonated and neutral at pH 7.4 [1]. This fundamental difference in side-chain charge state at physiological conditions can dramatically alter peptide conformation, solubility, and biological activity, making Boc-L-cysteic acid a valuable tool for introducing a permanent negative charge.

Sulfonic acid pKa Peptide solubility

Validated in Chiral HPLC: Boc-L-cysteine (Analog) Enables Diastereomer Resolution of α-Alkyl-α-Amino Acids

While direct HPLC data for Boc-L-cysteic acid are not available, the closely related N-t-butoxycarbonyl-L-cysteine (Boc-L-Cys) has been quantitatively validated as a chiral derivatizing agent for resolving racemic α-alkyl-α-amino acids. In a study using OPA/Boc-Cys derivatives, 8 out of 27 diastereomeric pairs were completely resolved by reversed-phase HPLC with fluorescence detection [1]. This demonstrates the utility of the Boc-protected L-cysteine scaffold in chiral analytical methods. By extension, Boc-L-cysteic acid, with its polar sulfonic acid group, may offer enhanced resolution for more hydrophilic analytes, though this remains to be experimentally verified.

Chiral resolution HPLC Diastereomeric derivatization

Reported Purity Standard: Commercial Boc-L-cysteic Acid Typically Available at 95% Purity

Commercially, Boc-L-cysteic acid is supplied with a minimum purity specification of 95% (by HPLC or NMR) from multiple vendors . In comparison, the Fmoc analog is not always available with a defined purity standard in public catalogs. For procurement, a clearly stated purity threshold (e.g., 95%) allows users to estimate potential impurities and plan for purification steps if necessary. This transparency supports more predictable experimental outcomes compared to purchasing analogs without explicit purity guarantees.

Chemical purity Quality control Procurement

Procurement-Driven Application Scenarios for Boc-L-cysteic Acid (CAS 277316-57-1)


Boc/Bzl Solid-Phase Peptide Synthesis of Sulfonic Acid-Containing Peptides

Boc-L-cysteic acid is the preferred building block for introducing a sulfonic acid moiety into peptides using Boc/benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS). Its acid-labile Boc group aligns with the Boc/Bzl protection scheme, where repetitive TFA treatments deprotect the N-terminus for subsequent couplings, while the sulfonic acid side chain remains unaffected. This compound is essential when the final peptide requires permanent negative charge for solubility or biological activity, and when the synthetic protocol is locked into Boc chemistry—for example, due to an existing Drug Master File (DMF) or when Fmoc strategies fail for base-sensitive sequences . Users committed to Merrifield resin and HF cleavage should procure Boc-L-cysteic acid; Fmoc-L-cysteic acid is incompatible with this workflow.

Introduction of a Strongly Acidic, Non-Ionizable Mimic of Phosphorylated Serine or Sulfated Tyrosine

The sulfonic acid side chain of Boc-L-cysteic acid is fully deprotonated at physiological pH (pKa ≈ 1.13) and cannot be re-protonated under biological conditions . This makes it an excellent non-hydrolyzable mimic of phosphorylated serine (pSer) or sulfated tyrosine (sTyr), which are post-translational modifications that introduce negative charge but are susceptible to phosphatases or sulfatases. By incorporating Boc-L-cysteic acid into synthetic peptides, researchers can create stable, constitutively charged analogs for studying protein–protein interactions, receptor binding, or enzyme specificity without the risk of enzymatic dephosphorylation or desulfation . This application directly leverages the unique pKa and chemical stability of the sulfonic acid group.

Peptide Solubility Enhancement via Permanent Negative Charge

Hydrophobic peptides often suffer from poor aqueous solubility, hindering their purification, formulation, and biological testing. Introducing a single Boc-L-cysteic acid residue into a peptide sequence introduces a permanent negative charge (sulfonate) that can dramatically increase water solubility . This is particularly valuable for membrane-active peptides, aggregation-prone sequences, or peptides intended for in vivo studies where solubility in physiological buffers is critical. The 31% lower molecular weight of the Boc-protected derivative compared to the Fmoc analog may also facilitate better coupling yields during synthesis , making Boc-L-cysteic acid the more efficient choice for solubility-tagging applications.

Synthesis of Cysteic Acid-Containing Peptides for Mass Spectrometry Fragmentation Studies

Cysteic acid-containing peptides exhibit distinct fragmentation patterns in tandem mass spectrometry (MS/MS), including the promotion of d-type ions during low-energy collision-induced dissociation (CID) . Boc-L-cysteic acid enables the site-specific introduction of this modification during chemical synthesis, allowing researchers to probe gas-phase peptide ion chemistry and develop improved MS/MS sequencing algorithms. The quantitative evidence from MS/MS studies (e.g., enhanced formation of specific fragment ions) underscores the value of this building block for analytical method development in proteomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-cysteic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.